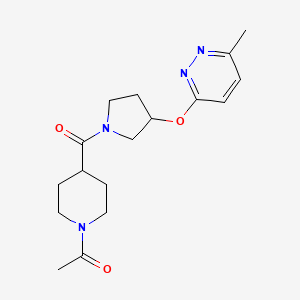

1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Description

The compound 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a heterocyclic molecule featuring a piperidine core linked to a pyrrolidine-carbonyl group and a 6-methylpyridazin-3-yloxy substituent. Its molecular formula is C₁₇H₂₃N₄O₃, with a molecular weight of 331.4 g/mol. The structural complexity arises from the combination of a piperidine ring, a pyrrolidine-carbonyl spacer, and a methyl-substituted pyridazine moiety.

Properties

IUPAC Name |

1-[4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-12-3-4-16(19-18-12)24-15-7-10-21(11-15)17(23)14-5-8-20(9-6-14)13(2)22/h3-4,14-15H,5-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBGLFOYGYASBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of Pyrrolidine-1-carbonyl Intermediate: : This intermediate can be synthesized from pyrrolidine and an appropriate acyl chloride under basic conditions.

Introduction of 6-Methylpyridazin-3-yl Group: : This step involves the nucleophilic aromatic substitution of the pyrrolidine intermediate with 6-Methylpyridazin-3-ol, using a suitable base to promote the reaction.

Coupling with Piperidin-1-yl Ethanone: : Finally, the product is obtained by coupling the previously formed intermediate with piperidin-1-yl ethanone under acidic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would typically involve optimization of reaction conditions to maximize yield and purity while minimizing by-products. This may include precise control of temperature, pH, and reaction times, as well as the use of efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, especially at the methylpyridazinyl moiety.

Reduction: : Possible reduction of carbonyl groups within the molecular structure.

Substitution: : Substitution reactions, particularly nucleophilic substitution at the pyrrolidine and piperidine moieties.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic reagents such as amines or alkoxides under basic or acidic conditions.

Major Products Formed

Depending on the reaction conditions, the major products would include oxidized or reduced derivatives, or substituted analogs, which may possess varied biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is of interest for the study of complex synthetic pathways and reaction mechanisms. It serves as a model for understanding the reactivity of multi-functionalized heterocycles.

Biology

Biologically, this compound could be investigated for potential interactions with various biological targets, such as enzymes or receptors. Its diverse structure suggests possible activity in binding assays or biochemical pathways.

Medicine

In medicine, the unique structural framework may hint at potential therapeutic applications, such as enzyme inhibition, receptor modulation, or acting as a lead compound for drug development.

Industry

Industrially, this compound could be explored for applications in materials science or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism by which 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: : Binding to active sites of enzymes, thus preventing substrate conversion.

Receptor Modulation: : Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues from Patents and Catalogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyridine (one nitrogen) in compounds and pyrazolo-pyrimidine in . The piperidine-ethanone linkage in the target differs from piperazine-based structures (), which have higher basicity due to an additional nitrogen atom.

Substituent Effects :

- The 6-methylpyridazine substituent in the target may improve metabolic stability compared to bulky groups like methanesulfonylphenyl in , which could hinder membrane permeability .

- Compounds with bromophenyl or methoxy groups () exhibit antioxidant activity, suggesting that electron-withdrawing/donating substituents modulate bioactivity. The target’s methyl group may offer a balance between lipophilicity and reactivity .

However, its pyridazine moiety may increase polarity, reducing logP compared to pyridine analogs .

Inferred Bioactivity and Docking Insights

While direct bioactivity data for the target is unavailable, structural parallels suggest:

- The pyrrolidine-carbonyl group could act as a hydrogen-bond acceptor, mimicking peptide backbones in enzyme inhibitors.

- The methylpyridazine might engage in π-stacking interactions with aromatic residues in protein binding pockets, similar to kinase inhibitors targeting ATP sites .

Biological Activity

1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structure, which includes a pyridazinone core, a pyrrolidine ring, and a methylpyridazinyl group, suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 290.32 g/mol |

| CAS Number | 2034435-76-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the methylpyridazinyl group is believed to enhance binding affinity and selectivity towards these targets, potentially leading to modulation of cellular pathways involved in various diseases.

Antitumor Activity

Recent studies have shown that derivatives of pyridazinone compounds exhibit significant antitumor properties. For instance, compounds similar to 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study highlighted that certain pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications can enhance their efficacy against tumors .

Anti-inflammatory Effects

Research indicates that pyridazinone derivatives possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Compounds within the same structural family have exhibited notable antimicrobial activity. The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Study on Antitumor Efficacy

A recent study investigated the cytotoxic effects of various pyridazinone derivatives on cancer cell lines. The results indicated that compounds with similar structures to 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone showed significant inhibition of cell proliferation in MDA-MB-231 cells. The study utilized apoptosis assays to confirm that these compounds induce programmed cell death in cancer cells .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyridazinone derivatives. Results demonstrated that these compounds significantly reduced levels of inflammatory markers in vitro, suggesting their potential as therapeutic agents for chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.